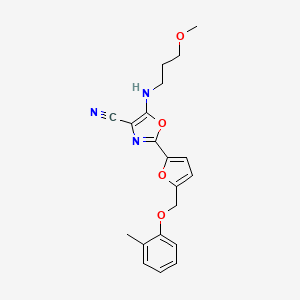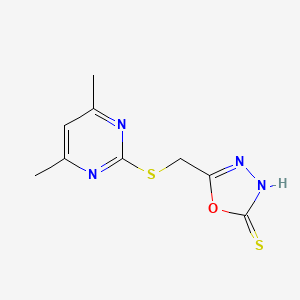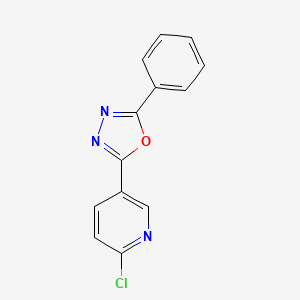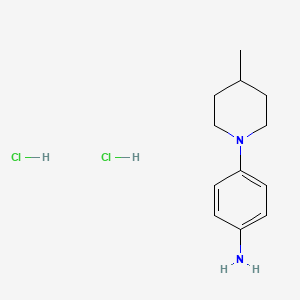![molecular formula C12H19NO5 B2759701 (2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid CAS No. 1057326-61-0](/img/structure/B2759701.png)
(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as MPB-PEA or N-[(2S,3R)-3-(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-yn-1-yloxy)butyramide. This compound has attracted the attention of researchers due to its potential applications in scientific research.
Applications De Recherche Scientifique
Spectroscopic Applications and Complexation Studies
Vanadate complexes with α-hydroxycarboxylic acids, demonstrating the utility of NMR spectroscopy in studying complexation reactions. The research highlights how similar ligands, including α-hydroxyisobutyric acid, participate in forming complexes with specific stoichiometries and suggests implications for understanding vanadium's role in biological processes like nitrogen fixation (Tracey, 2003).
Synthetic Pathways and Intermediate Synthesis
The stereocontrolled synthesis of (2R,3S)-2-Methylisocitrate showcases the compound's role as an intermediate in the methylcitrate cycle, crucial for the oxidation of propanoate to pyruvate in bacteria and fungi. This synthesis path reveals the chemical's importance in understanding and manipulating metabolic pathways (Darley et al., 2003).
Catalytic and Enzymatic Reactions
In the context of catalysis and enzymatic reactions, the study of renin inhibitors and the design of angiotensinogen transition-state analogues incorporating complex acids demonstrates the compound's potential in medical research, particularly in designing inhibitors for specific enzymes involved in blood pressure regulation (Thaisrivongs et al., 1987).
Oxidation Mechanisms and Chemical Transformations
Investigations into the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons reveal α-dicarbonyl compounds as intermediates. This study provides valuable insights into oxidation mechanisms and the formation of complex organic compounds, illustrating the broader relevance of similar chemical structures in understanding organic reactions (Rao & Pritzkow, 1987).
Microbial and Biochemical Transformations
The microbial oxidation of 2-methylpropane-1,3-diol, leading to the formation of β-hydroxyisobutyric acid, underscores the potential of microbial systems to selectively oxidize compounds, offering pathways for producing optically pure substances and understanding microbial metabolism (Ohta & Tetsukawa, 1979).
Propriétés
IUPAC Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h1,8-9H,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPBXKJWPNSXPN-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)
![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![2-[4-(Methylamino)phenyl]acetic acid hydrochloride](/img/structure/B2759625.png)





![N-(2,3-dimethoxy-2-methylpropyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2759634.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-benzylbenzamide](/img/structure/B2759638.png)
![8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759641.png)